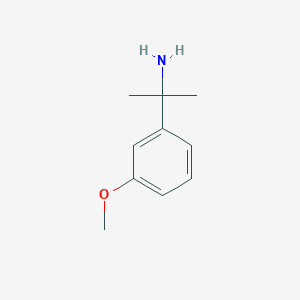

2-(3-Methoxyphenyl)propan-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methoxyphenyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-10(2,11)8-5-4-6-9(7-8)12-3/h4-7H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRLZIBKKHJOHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CC=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80552375 | |

| Record name | 2-(3-Methoxyphenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109138-28-5 | |

| Record name | 2-(3-Methoxyphenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-Methoxyphenyl)-2-propanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Pharmacological Profiling of 2-(3-Methoxyphenyl)propan-2-amine and Structurally Related Novel Psychoactive Substances

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 2-(3-methoxyphenyl)propan-2-amine is a novel substance with limited publicly available pharmacological data. This guide, therefore, provides a comprehensive framework for its characterization based on the analysis of its close structural analog, 3-methoxyamphetamine (3-MA), and established methodologies for the evaluation of novel psychoactive substances (NPS). The protocols and inferred pharmacological profile described herein are intended for research purposes and to guide the empirical investigation of this and other related compounds.

Introduction: The Challenge of Novel Psychoactive Substances

The emergence of novel psychoactive substances (NPS) presents a continuous challenge to public health and a complex area of study for researchers.[1] These substances are often designed to mimic the effects of controlled drugs while circumventing existing legislation.[1] A thorough understanding of their pharmacological and toxicological profiles is crucial for predicting their potential for abuse, understanding their mechanisms of action, and developing effective public health responses.[2] This guide focuses on a systematic approach to characterizing the pharmacological profile of 2-(3-methoxyphenyl)propan-2-amine, a compound for which there is a paucity of data. By examining its structural analog, 3-methoxyamphetamine (3-MA), and employing established in vitro and in vivo assays, we can construct a probable pharmacological fingerprint and provide a roadmap for its empirical investigation.[2]

Structural Analysis and Inferred Pharmacological Class

2-(3-Methoxyphenyl)propan-2-amine shares a core phenethylamine structure with a methoxy group at the 3-position of the phenyl ring. This structure is closely related to 3-methoxyamphetamine (3-MA), also known as 1-(3-methoxyphenyl)propan-2-amine.[3][4] 3-MA is classified as a monoamine releasing agent of the amphetamine family.[4] Based on this structural similarity, it is hypothesized that 2-(3-methoxyphenyl)propan-2-amine will exhibit properties of a central nervous system stimulant, primarily interacting with monoamine transporters.

Predicted Pharmacological Profile of 2-(3-Methoxyphenyl)propan-2-amine

Based on the known pharmacology of its analog, 3-MA, the following profile for 2-(3-methoxyphenyl)propan-2-amine is predicted. It is crucial to empirically validate these predictions through the experimental protocols outlined in subsequent sections.

Mechanism of Action: A Likely Monoamine Releasing Agent

3-MA is a combined serotonin-norepinephrine-dopamine releasing agent (SNDRA).[4] It promotes the release of these neurotransmitters from nerve terminals.[3][5] Therefore, 2-(3-methoxyphenyl)propan-2-amine is likely to function as a monoamine releasing agent, with potential inhibitory effects on the reuptake of serotonin, dopamine, and norepinephrine.[3][5]

Receptor and Transporter Interactions

The pharmacological activity of NPS can be effectively predicted by their interaction profiles with receptors and transporters.[2] For a compound like 2-(3-methoxyphenyl)propan-2-amine, the primary targets for investigation are the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).[2][6]

-

Monoamine Transporters: 3-MA has shown EC50 values for inducing monoamine release of 58.0 nM for norepinephrine and 103 nM for dopamine in rat brain synaptosomes.[4] It is anticipated that 2-(3-methoxyphenyl)propan-2-amine will exhibit similar or varied potencies at these transporters.

-

Serotonin Receptors: 3-MA displays weak affinity for the 5-HT1 and 5-HT2 receptors, with Ki values of 2,660 nM and 7,850 nM, respectively.[4] Psychedelic phenethylamines are often agonists at the 5-HT2A receptor.[2][7]

-

Trace Amine-Associated Receptor 1 (TAAR1): 3-MA is a weak agonist of human TAAR1.[4] Many amphetamine-type stimulants interact with TAAR1, which can modulate the activity of monoamine transporters.[8]

Predicted Pharmacodynamic Effects

The pharmacodynamic effects of 2-(3-methoxyphenyl)propan-2-amine are predicted to be similar to other psychostimulants. These effects are dose-dependent and can range from cognitive enhancement at low doses to more pronounced stimulant effects at higher doses.[9]

-

Central Nervous System Stimulation: Like other amphetamines, it is expected to produce psychostimulant-like effects, such as hyperlocomotion in rodents.[4]

-

Sympathomimetic Effects: At a dose of 25 mg in humans, 3-MA produced sympathomimetic effects.[4] Therefore, cardiovascular effects such as hypertension and tachycardia are potential risks.[10]

-

Serotonergic Effects: 3-MA has been shown to cause hyperthermia and myoclonus in rodents, which are associated with the serotonin syndrome.[4]

-

Psychedelic/Hallucinogenic Potential: While 3-MA at a total dose of 50 mg showed no central or psychedelic effects in humans, the potential for such effects with 2-(3-methoxyphenyl)propan-2-amine cannot be entirely ruled out without empirical testing, especially concerning its interaction with 5-HT2A receptors.[4][11]

Experimental Protocols for Pharmacological Characterization

To empirically determine the pharmacological profile of 2-(3-methoxyphenyl)propan-2-amine, a series of in vitro and in vivo assays are necessary.

In Vitro Assays: Elucidating Molecular Interactions

In vitro assays provide a rapid assessment of the interaction of a novel compound with specific molecular targets.[2]

These assays are the gold standard for determining the binding affinity of a compound to specific receptors and transporters.[6]

Objective: To determine the binding affinity (Ki) of 2-(3-methoxyphenyl)propan-2-amine for human monoamine transporters (DAT, SERT, NET) and key serotonin receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C).

Methodology:

-

Preparation of Cell Membranes: Utilize human embryonic kidney (HEK) 293 cells stably expressing the human recombinant transporter proteins (DAT, NET, SERT).[12]

-

Assay Conditions: Conduct assays at various concentrations of the test compound (e.g., 0.1 nM to 1 µM).[12]

-

Radioligand Competition: Use specific radioligands for each target (e.g., [3H]WIN 35,428 for DAT, [3H]citalopram for SERT, [3H]nisoxetine for NET).

-

Data Analysis: Calculate the IC50 values from competition curves and convert them to Ki values using the Cheng-Prusoff equation.

These functional assays determine whether a compound acts as a substrate (releaser) or an inhibitor of monoamine transporters.

Objective: To characterize 2-(3-methoxyphenyl)propan-2-amine as a monoamine uptake inhibitor and/or releasing agent.

Methodology:

-

Cell Culture: Use HEK 293 cells expressing the respective human monoamine transporters.[13]

-

Uptake Inhibition Assay: Pre-incubate cells with varying concentrations of the test compound, followed by the addition of a radiolabeled monoamine substrate (e.g., [3H]dopamine, [3H]serotonin, [3H]norepinephrine). Measure the inhibition of substrate uptake.

-

Release Assay: Preload cells with a radiolabeled monoamine. After washing, expose the cells to the test compound and measure the amount of radioactivity released into the medium.

-

Data Analysis: Determine IC50 values for uptake inhibition and EC50 values for release.

To assess the functional activity of the compound at specific receptors, particularly the 5-HT2A receptor, to evaluate its potential for psychedelic effects.[7]

Objective: To determine if 2-(3-methoxyphenyl)propan-2-amine is an agonist or antagonist at the 5-HT2A receptor.

Methodology:

-

Cell Line: Use a cell line expressing the human 5-HT2A receptor.

-

Assay: Employ a functional assay that measures a downstream signaling event upon receptor activation, such as calcium mobilization or inositol phosphate accumulation.[7]

-

Data Analysis: Generate dose-response curves to determine the EC50 and Emax values.

Understanding the metabolic fate of a novel compound is crucial for predicting its duration of action and potential for drug-drug interactions.

Objective: To identify the major metabolites of 2-(3-methoxyphenyl)propan-2-amine.

Methodology:

-

System: Use human liver microsomes to simulate hepatic metabolism.[14]

-

Incubation: Incubate the parent compound with the microsomal preparation in the presence of necessary cofactors (e.g., NADPH).

-

Analysis: Utilize high-resolution mass spectrometry (LC-Q/TOF-MS) to identify the metabolites formed.[14]

In Vivo Assays: Assessing Behavioral and Physiological Effects

In vivo studies in animal models are essential for understanding the integrated physiological and behavioral effects of a novel compound.[2]

This assay is a primary screen for stimulant or depressant effects.

Objective: To assess the impact of 2-(3-methoxyphenyl)propan-2-amine on spontaneous motor activity in rodents.

Methodology:

-

Subjects: Use male rats or mice.

-

Apparatus: Employ automated locomotor activity chambers (e.g., LABORAS™ system) that can detect and quantify various motor and non-motor behaviors.[15]

-

Procedure: Administer various doses of the test compound and a vehicle control. Record locomotor activity over a set period.

-

Data Analysis: Compare the activity levels between the drug-treated and control groups.

This is a highly sensitive assay to determine if a novel drug has subjective effects similar to a known class of drugs.[16]

Objective: To determine if the subjective effects of 2-(3-methoxyphenyl)propan-2-amine are similar to those of amphetamine, MDMA, or a hallucinogen like LSD.

Methodology:

-

Training: Train animals (e.g., rats) to press one of two levers to receive a reward after being injected with either a known drug (e.g., d-amphetamine) or saline.

-

Testing: Administer various doses of 2-(3-methoxyphenyl)propan-2-amine and observe which lever the animal presses.

-

Data Analysis: Full substitution for the training drug suggests similar subjective effects.

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.

Objective: To directly measure the effects of 2-(3-methoxyphenyl)propan-2-amine on dopamine, serotonin, and norepinephrine levels in brain regions associated with reward and executive function (e.g., nucleus accumbens, prefrontal cortex).[17]

Methodology:

-

Surgery: Implant a microdialysis probe into the target brain region.

-

Procedure: After recovery, perfuse the probe with artificial cerebrospinal fluid and collect dialysate samples before and after systemic administration of the test compound.

-

Analysis: Analyze the dialysate samples for neurotransmitter content using HPLC with electrochemical detection.

Data Presentation and Interpretation

A systematic presentation of the data is crucial for a clear understanding of the pharmacological profile.

Table 1: Predicted and Experimental In Vitro Pharmacological Profile of 2-(3-Methoxyphenyl)propan-2-amine

| Parameter | Predicted Value (based on 3-MA) | Experimental Value | Reference Compound Values (e.g., d-amphetamine, MDMA) |

| DAT Binding Affinity (Ki, nM) | To be determined | ||

| SERT Binding Affinity (Ki, nM) | To be determined | ||

| NET Binding Affinity (Ki, nM) | To be determined | ||

| DAT Uptake Inhibition (IC50, nM) | To be determined | ||

| SERT Uptake Inhibition (IC50, nM) | To be determined | ||

| NET Uptake Inhibition (IC50, nM) | To be determined | ||

| Dopamine Release (EC50, nM) | ~103 | ||

| Serotonin Release (EC50, nM) | To be determined | ||

| Norepinephrine Release (EC50, nM) | ~58.0 | ||

| 5-HT2A Receptor Affinity (Ki, nM) | ~7850 | ||

| 5-HT2A Receptor Functional Activity (EC50, nM) | To be determined |

Visualization of Key Pathways and Workflows

Diagram 1: Proposed Mechanism of Action at the Monoaminergic Synapse

Caption: A streamlined workflow for the in vitro pharmacological profiling of a novel psychoactive substance.

Conclusion and Future Directions

The pharmacological profile of 2-(3-methoxyphenyl)propan-2-amine remains to be empirically determined. However, based on its structural similarity to 3-methoxyamphetamine, it is likely a monoamine releasing agent with stimulant properties. The comprehensive experimental framework provided in this guide offers a robust methodology for its characterization. Future research should focus on conducting these assays to generate a complete pharmacological and toxicological profile. This will not only elucidate the specific mechanisms of action of this novel compound but also contribute to a broader understanding of the structure-activity relationships within this class of psychoactive substances. Such data is invaluable for informing public health policies and guiding the development of potential therapeutic agents.

References

- 3-Methoxyamphetamine. Grokipedia.

-

3-Methoxyamphetamine. Wikipedia. [Link]

-

Pharmacological profiling of novel psychoactive substances. ResearchGate. [Link]

-

In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. PubMed. [Link]

-

Assessing the pharmacological properties of Novel Psychoactive Substances (NPS) identified online. University of Hertfordshire. [Link]

-

3-Methoxy-4-methylamphetamine. Wikipedia. [Link]

-

In Vitro Characterization of Psychoactive Substances at Rat, Mouse, and Human Trace Amine-Associated Receptor 1. PubMed. [Link]

-

Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications. PMC. [Link]

-

Translational In Vivo Assays in Behavioral Biology. PMC. [Link]

-

Differential behavioral profiling of stimulant substances in the rat using the LABORAS™ system. PubMed. [Link]

-

Novel Psychoactive Substances—Recent Progress on Neuropharmacological Mechanisms of Action for Selected Drugs. Frontiers in Psychiatry. [Link]

-

Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. MDPI. [Link]

-

The pharmacology and toxicology of “ecstasy” (MDMA) and related drugs. PMC. [Link]

-

The Novel Psychoactive Substances Epidemic: a Scientometric Perspective. medRxiv. [Link]

-

Psychostimulants as Cognitive Enhancers: The Prefrontal Cortex, Catecholamines and Attention Deficit Hyperactivity Disorder. PMC. [Link]

-

Activity-based detection of new psychoactive substances as an alternative screening approach in forensic toxicology. CORE. [Link]

-

In Vitro Metabolite Identification Studies for the New Psychoactive Substances Furanylfentanyl, TFMPP, and 5-MeO-DALT in Human Liver Microsomes. Bentham Science. [Link]

-

Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PMC. [Link]

-

Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology. [Link]

-

Psychostimulants and social behaviors. PMC. [Link]

-

Psychostimulants As Cognitive Enhancers in Adolescents: More Risk than Reward?. Frontiers in Psychiatry. [Link]

-

Monoamine Oxidase A (MAO-A) Rat Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

-

Monoamine transporter and receptor interaction profiles of a new series of designer cathinones. PubMed. [Link]

Sources

- 1. medrxiv.org [medrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. grokipedia.com [grokipedia.com]

- 4. 3-Methoxyamphetamine - Wikipedia [en.wikipedia.org]

- 5. caymanchem.com [caymanchem.com]

- 6. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Vitro Characterization of Psychoactive Substances at Rat, Mouse, and Human Trace Amine-Associated Receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Psychostimulants as Cognitive Enhancers: The Prefrontal Cortex, Catecholamines and Attention Deficit Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The pharmacology and toxicology of “ecstasy” (MDMA) and related drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-Methoxy-4-methylamphetamine - Wikipedia [en.wikipedia.org]

- 12. Assay in Summary_ki [bindingdb.org]

- 13. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benthamdirect.com [benthamdirect.com]

- 15. Differential behavioral profiling of stimulant substances in the rat using the LABORAS™ system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Translational In Vivo Assays in Behavioral Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Psychostimulants and social behaviors - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Unknown: A Technical Safety & Toxicity Profile of 2-(3-Methoxyphenyl)propan-2-amine

An In-Depth Guide for Chemical Researchers and Drug Development Professionals

Preamble: The Challenge of Data Scarcity

This guide has been structured to provide a comprehensive safety and toxicity profile for 2-(3-Methoxyphenyl)propan-2-amine by leveraging data from its structural isomers and related molecules. The information herein is synthesized from available SDS and toxicological data for closely related compounds, providing a predictive framework for safe handling, risk assessment, and experimental design. It is imperative that users of this guide treat 2-(3-Methoxyphenyl)propan-2-amine with a high degree of caution, assuming it may possess hazards similar to or greater than its analogs.

Chemical Identity and Structural Analogs

2-(3-Methoxyphenyl)propan-2-amine is an aromatic amine with a methoxy group on the phenyl ring at the meta position and a tertiary amine functionality. Its toxicological and safety profile can be inferred from structurally similar compounds for which data is available. The primary analogs used for this assessment are:

-

2-(4-Methoxyphenyl)propan-2-amine (para-isomer)

-

2-(2-Methoxy-5-methylphenyl)propan-2-amine (ortho-isomer derivative)

-

2-(3-Methoxyphenyl)ethylamine

The key structural motifs—a methoxyphenyl group and a propan-2-amine moiety—are the basis for the hazard predictions in this guide.

Predicted Hazard Profile and GHS Classification

Based on the hazard classifications of its structural analogs, a predicted GHS classification for 2-(3-Methoxyphenyl)propan-2-amine is presented below. This is a precautionary classification and should be adopted until specific data for the compound becomes available.

| Hazard Class | Predicted Hazard Category | GHS Hazard Statement | Basis for Prediction (Structural Analogs) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Based on data for 2-(4-Methoxyphenyl)propan-2-amine hydrochloride. |

| Skin Corrosion/Irritation | Category 1B/2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation | Analogs show potential for skin irritation to severe corrosion. A conservative approach is warranted. |

| Serious Eye Damage/Eye Irritation | Category 1/2A | H318: Causes serious eye damage / H319: Causes serious eye irritation | Aromatic amines and their salts are frequently corrosive or irritating to the eyes. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | A common hazard for amine compounds. |

Toxicological Assessment: A Mechanistic Perspective

While specific toxicological studies on 2-(3-Methoxyphenyl)propan-2-amine are not available, the known toxicology of aromatic amines and related compounds provides a basis for understanding its potential hazards.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Aromatic amines are typically well-absorbed through oral, dermal, and inhalation routes. The methoxy group may influence the lipophilicity of the compound, potentially affecting its absorption and distribution. Metabolism is likely to occur in the liver, primarily through cytochrome P450 enzymes. Potential metabolic pathways could include N-dealkylation, hydroxylation of the aromatic ring, and O-demethylation. The metabolic profile is a critical determinant of toxicity, as some metabolites may be more toxic than the parent compound.

Predicted Toxicological Endpoints

-

Acute Toxicity : Harmful if swallowed is a reasonable prediction based on analogs. The primary risks in an acute exposure scenario are likely to be severe irritation or chemical burns upon contact with skin, eyes, and mucous membranes.

-

Skin and Eye Irritation/Corrosion : Based on related compounds like 2-(3-Methoxyphenyl)ethylamine, which is classified as causing severe skin burns and eye damage, it is prudent to handle 2-(3-Methoxyphenyl)propan-2-amine as a corrosive substance.

-

Sensitization : While no specific data exists, some aromatic amines are known to be skin sensitizers. The potential for sensitization should not be ruled out.

-

Genotoxicity and Carcinogenicity : Data for structural analogs is limited in this area. However, some aromatic amines are known to be genotoxic and carcinogenic. Long-term exposure should be minimized.

-

Reproductive and Developmental Toxicity : No data is available. In the absence of data, it should be assumed that the compound may pose a risk to fertility or the unborn child.

Experimental Protocols: A Framework for Safe Handling

The following protocols are based on best practices for handling potentially hazardous research chemicals.

Risk Assessment Workflow

A thorough risk assessment must be conducted before any handling of 2-(3-Methoxyphenyl)propan-2-amine.

Caption: A generalized workflow for conducting a risk assessment for a compound with limited safety data.

Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory when handling 2-(3-Methoxyphenyl)propan-2-amine.

| Protection Type | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Change gloves frequently and immediately if contaminated. | To prevent skin contact, which may cause irritation or burns. |

| Eye Protection | Safety glasses with side shields and a face shield. | To protect against splashes which could cause severe eye damage. |

| Skin and Body Protection | A flame-retardant lab coat, long pants, and closed-toe shoes. For larger quantities, a chemical-resistant apron or suit may be necessary. | To protect against skin exposure and potential chemical burns. |

| Respiratory Protection | Use only in a certified chemical fume hood. If there is a risk of inhalation exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. | To prevent respiratory tract irritation. |

First Aid Measures

In the event of an exposure, immediate action is critical.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Storage and Disposal

Proper storage and disposal are essential to maintain a safe laboratory environment.

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal : Dispose of waste in accordance with all applicable federal, state, and local regulations. The compound should be treated as hazardous waste.

Conclusion: A Call for Caution and Further Research

This guide provides a predictive safety and toxicity profile for 2-(3-Methoxyphenyl)propan-2-amine based on the best available data from structural analogs. The overarching recommendation is to treat this compound with a high level of caution, implementing stringent safety protocols at all times. The lack of specific data highlights the need for further toxicological studies to fully characterize the hazards of this compound. Researchers are encouraged to contribute any new safety and toxicity data to public databases to fill the existing knowledge gap.

References

-

PubChem. 2-(3-Methoxyphenyl)propan-1-amine.[Link]

history and discovery of methoxyphenyl propan-2-amine derivatives

An In-Depth Technical Guide to the History, Chemistry, and Pharmacology of Methoxyphenyl Propan-2-Amine Derivatives For Researchers, Scientists, and Drug Development Professionals

Abstract

The methoxyphenyl propan-2-amine derivatives represent a class of synthetic compounds with significant and often hazardous pharmacological activity. Primarily known for para-methoxyamphetamine (PMA) and its N-methylated analogue PMMA, these substances emerged not from therapeutic development but from the clandestine chemistry of designer drugs. This guide provides a comprehensive technical overview of their history, synthesis, complex mechanism of action, structure-activity relationships, and the analytical methods for their detection. We delve into the critical dual pharmacology—serotonin release coupled with potent monoamine oxidase inhibition—that underpins their profound toxicity and distinguishes them from other phenethylamines. This document serves as a core reference for professionals in pharmacology, toxicology, and forensic science.

A Fortuitous and Fatal Discovery: The History of PMA and PMMA

Unlike many psychoactive compounds with roots in pharmaceutical research, the story of methoxyphenyl propan-2-amine derivatives is one of illicit synthesis and tragic consequences. para-Methoxyamphetamine (PMA or 4-MA) first appeared on the illicit drug market in the early 1970s. Its synthesis was later detailed by chemist Alexander Shulgin in his book "PiHKAL" (Phenethylamines I Have Known and Loved), where he noted its challenging and often unpleasant effects.[1]

The primary driver for its synthesis was likely the availability of its precursor, anethole, the main flavor compound in anise and fennel. As law enforcement cracked down on the availability of safrole, the precursor for the more desirable drug MDMA (ecstasy), clandestine chemists turned to anethole as a readily available alternative.[2] This led to the dangerous misrepresentation of PMA and its analogue PMMA as MDMA in street-level tablets.

This deception has had fatal consequences. Users, expecting the relatively delayed but euphoric effects of MDMA, would often take an initial dose of PMA. Due to PMA's slow onset of action, they would mistakenly believe the pill was weak and take a second or third dose.[2] This self-redosing often resulted in a lethal overdose, characterized by severe hyperthermia, serotonin syndrome, and organ failure.[2][3] Numerous deaths have been directly attributed to the unexpected presence of PMA or PMMA in what were believed to be ecstasy tablets.[3][4]

Chemical Synthesis: From Anethole to Amine

The most common synthetic route to PMA starts from widely available precursors like anethole or anisaldehyde. The synthesis described by Shulgin is a classic example of clandestine chemistry, employing a nitropropene intermediate followed by reduction.[1]

Experimental Protocol: Synthesis of 4-Methoxyamphetamine (PMA) Hydrochloride

This protocol is adapted from the methodology described in "PiHKAL".[1] It is presented for informational and research purposes only. The synthesis of Schedule I substances is illegal in many jurisdictions and should only be performed by licensed professionals in a controlled laboratory setting.

Step 1: Synthesis of 1-(4-methoxyphenyl)-2-nitropropene

-

To a solution of 27.2 g of anisaldehyde and 18.0 g of nitroethane in 300 mL of benzene, add 2.0 mL of cyclohexylamine.

-

Reflux the mixture using a Dean-Stark trap to azeotropically remove the water formed during the condensation reaction. The reaction is complete when water ceases to accumulate (approx. 3.8 mL over several days).

-

Remove the benzene solvent under reduced pressure (vacuum).

-

The resulting viscous red oil should spontaneously crystallize upon cooling.

-

Grind the crude product under a small volume of methanol to yield yellow crystals of 1-(4-methoxyphenyl)-2-nitropropene. Expected yield: ~27 g.

Step 2: Reduction to 4-Methoxyamphetamine

-

Prepare a suspension of 32 g of lithium aluminum hydride (LAH) in 1 L of anhydrous diethyl ether in a large reaction vessel equipped with a reflux condenser and a dropping funnel.

-

Dissolve 32.6 g of the 1-(4-methoxyphenyl)-2-nitropropene from Step 1 in anhydrous diethyl ether.

-

Slowly add the nitropropene solution to the stirred LAH suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for 48 hours to ensure complete reduction.

-

Cool the reaction mixture in an ice bath. Cautiously destroy the excess LAH by the slow, dropwise addition of dilute sulfuric acid.

-

Separate the ether layer. Extract the aqueous layer with additional portions of ether. Combine all ether extracts.

-

Extract the amine from the combined ether layers with dilute sulfuric acid.

-

To the acidic aqueous solution, add a concentrated solution of potassium sodium tartrate. Basify the mixture to a pH >9 with 25% sodium hydroxide solution.

-

Extract the freebase amine with three portions of 200 mL of dichloromethane (CH₂Cl₂).

-

Remove the dichloromethane under reduced pressure to yield 4-methoxyamphetamine as an amber oil.

Step 3: Salt Formation

-

Dissolve the oil in 100 mL of isopropyl alcohol.

-

Neutralize the solution with concentrated hydrochloric acid.

-

Add 300 mL of anhydrous diethyl ether to precipitate the hydrochloride salt.

-

Filter the white crystals, wash with diethyl ether, and air dry to yield 4-methoxyamphetamine hydrochloride (PMA HCl). Expected mp: 208-209 °C.

Synthesis Workflow Diagram

Fig 1. General workflow for the synthesis of PMA HCl.

A Dangerous Duality: Pharmacology and Mechanism of Action

The pharmacology of PMA and its N-methylated derivative, PMMA, is fundamentally different from that of classic stimulants like amphetamine or entactogens like MDMA. Their toxicity arises from a potent, dual mechanism of action at the monoaminergic synapse.

1. Selective Serotonin Releasing Agent (SSRA): Like MDMA, PMA and PMMA act as substrates for the serotonin transporter (SERT), causing a massive, non-vesicular release of serotonin (5-HT) from the presynaptic neuron into the synapse.[2][5] However, they have significantly weaker effects on the dopamine (DAT) and norepinephrine (NET) transporters.[2][5] This selectivity for serotonin release is a defining characteristic.

2. Potent Monoamine Oxidase-A (MAO-A) Inhibition: This is the critical feature that makes these compounds so dangerous. In addition to releasing serotonin, they are potent, reversible inhibitors of monoamine oxidase A (MAO-A).[6] MAO-A is the primary enzyme responsible for breaking down serotonin in the synapse and within the neuron.[5] By inhibiting this enzyme, PMA and PMMA prevent the natural degradation of the serotonin they have just released.

This dual action creates a "perfect storm" for serotonin syndrome: a massive release of serotonin combined with a complete shutdown of its primary metabolic pathway.[5] The resulting flood of synaptic serotonin leads to hyperstimulation of postsynaptic receptors, causing the core symptoms of PMA/PMMA toxicity: severe hyperthermia, tachycardia, hypertension, agitation, and convulsions.[2][3]

Synaptic Mechanism of Action Diagram

Fig 2. Dual action of PMA/PMMA at the serotonergic synapse.

Structure-Activity Relationships (SAR)

The biological activity of phenylisopropylamine derivatives is highly dependent on the substitution pattern on the aromatic ring and the amine group.

| Compound | Ring Position | N-Substitution | Primary Mechanism | Notes |

| PMA (4-MA) | para (4-methoxy) | Unsubstituted | SSRA, MAO-A Inhibitor | Potent serotonergic effects, high toxicity.[2][5] |

| PMMA (4-MMA) | para (4-methoxy) | N-Methyl | SNRA, MAO-A Inhibitor | Similar to PMA but with added norepinephrine release; slightly more empathogenic.[3] |

| 2-MA | ortho (2-methoxy) | Unsubstituted | - | Less studied, generally weaker activity. |

| 3-MA | meta (3-methoxy) | Unsubstituted | SNDRA | More balanced serotonin-norepinephrine-dopamine releasing agent, more classic stimulant profile.[7] |

Key SAR Insights:

-

Methoxy Group Position: The position of the methoxy group is critical. A para-(4)-substitution strongly directs the compound's activity towards the serotonin system.[8] Shifting the group to the meta-(3)-position results in a more balanced, triple-releasing agent profile similar to amphetamine but with a serotonergic component.[7] Deletion of the methoxy group entirely results in a significant drop in potency.[9]

-

N-Alkylation: N-methylation of PMA to create PMMA slightly alters the pharmacological profile, introducing a more significant norepinephrine-releasing component (making it an SNRA) and reportedly making the effects slightly more empathogenic.[3] Further extension of the N-alkyl chain generally decreases activity.[10]

-

Comparison to MDMA: While both PMA and MDMA are potent serotonin releasers, MDMA lacks the potent MAO-A inhibitory action of PMA.[5] This single pharmacological difference is the primary reason for PMA's significantly higher toxicity and steeper dose-response curve. Studies show PMMA is less potent than MDMA as a 5-HT neurotoxin in rodents.[11]

SAR Logical Relationship Diagram

Fig 3. Structure-Activity Relationships of methoxyamphetamines.

Toxicology and Analytical Detection

The primary toxicological concern with PMA and PMMA is life-threatening hyperthermia resulting from serotonin syndrome.[2][5] The slow onset of effects often leads to multi-dosing, which can rapidly escalate to a medical emergency. Overdose symptoms include:

-

Pronounced hyperthermia

-

Tachycardia and hypertension

-

Agitation and confusion

-

Seizures

-

Hypoglycemia and hyperkalemia[2]

Analytical Methods

Identifying PMA and PMMA is crucial for both clinical toxicology and forensic investigations.

-

Presumptive Colorimetric Tests: Reagent tests can provide a preliminary indication. For example, the Mecke reagent produces a green color in the presence of PMMA.[12] However, these tests are not specific and can be influenced by other substances.[13]

-

Confirmatory Laboratory Analysis: Definitive identification requires laboratory analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for separating and identifying the compound based on its mass spectrum.[14] High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry is also used, particularly for enantiomeric determination in urine samples.[15]

Conclusion

The methoxyphenyl propan-2-amine derivatives, particularly PMA and PMMA, serve as a stark case study in the dangers of designer drugs. Their history is not one of therapeutic exploration but of clandestine synthesis driven by precursor availability. Their unique and dangerous dual mechanism of action—combining potent serotonin release with MAO-A inhibition—clearly distinguishes them from other amphetamines and underlies their severe toxicity. For researchers and drug development professionals, this class of compounds underscores the profound impact that subtle structural modifications can have on pharmacological activity, turning a stimulant scaffold into a potent and unpredictable toxin. A thorough understanding of their chemistry, pharmacology, and toxicology is essential for forensic chemists, emergency medical personnel, and scientists working on the structure-activity relationships of psychoactive substances.

References

-

para-Methoxyamphetamine - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

-

Steele, T. D., Nichols, D. E., & Yim, G. K. (1992). Evaluation of the neurotoxicity of N-methyl-1-(4-methoxyphenyl)-2-aminopropane (para-methoxymethamphetamine, PMMA). PubMed. Retrieved February 20, 2026, from [Link]

-

PMMA/PMA - Release. (n.d.). Release. Retrieved February 20, 2026, from [Link]

-

Pma Ionomycin Stimulation. (n.d.). Retrieved February 20, 2026, from [Link]

-

How to detect PMA / PMMA / PMEA? (2023, August 18). PRO Test. Retrieved February 20, 2026, from [Link]

-

para-Methoxymethamphetamine - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

-

PMA - Standard Reagent for THP1 cell differentiation. (n.d.). AdipoGen Life Sciences. Retrieved February 20, 2026, from [Link]

-

3-Methoxyamphetamine - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

-

Vindenes, V., et al. (2017). Studies on Para-Methoxymethamphetamine (PMMA) Metabolite Pattern and Influence of CYP2D6 Genetics in Human Liver Microsomes and Authentic Samples from Fatal PMMA Intoxications. ResearchGate. Retrieved February 20, 2026, from [Link]

-

Lin, H. R., et al. (2022). A New Method for Enantiomeric Determination of 3,4-Methylenedioxymethamphetamine and p-Methoxymethamphetamine in Human Urine. MDPI. Retrieved February 20, 2026, from [Link]

-

Vindenes, V., et al. (2017). Studies on Para-Methoxymethamphetamine (PMMA) Metabolite Pattern and Influence of CYP2D6 Genetics in Human Liver Microsomes and Authentic Samples from Fatal PMMA Intoxications. PubMed. Retrieved February 20, 2026, from [Link]

-

para-Methoxymethylamphetamine (PMMA). (n.d.). ECDD Repository. Retrieved February 20, 2026, from [Link]

-

Goldsobel, A. B., et al. (1983). Mechanism of Action of Phorbol Myristate Acetate on Human Natural Killer Cell Activity. PubMed. Retrieved February 20, 2026, from [Link]

-

PMA / 4-MA - MDMA / Ecstasy. (n.d.). Retrieved February 20, 2026, from [Link]

-

ID-Test : PMA / PMMA identification test. (n.d.). PharmaDrugTest.com. Retrieved February 20, 2026, from [Link]

-

Glennon, R. A., Young, R., & Hauck, A. E. (1985). Structure-activity studies on methoxy-substituted phenylisopropylamines using drug discrimination methodology. PubMed. Retrieved February 20, 2026, from [Link]

-

(+-)-p-Methoxyamphetamine | C10H15NO | CID 31721. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]

-

Blough, B. E., et al. (2023). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. PMC. Retrieved February 20, 2026, from [Link]

-

p-METHOXYMETHAMPHETAMINE. (2005, August 9). SWGDrug. Retrieved February 20, 2026, from [Link]

-

Halberstadt, A. L., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT 2A Receptor Agonists. ACS Publications. Retrieved February 20, 2026, from [Link]

Sources

- 1. mdma.net [mdma.net]

- 2. para-Methoxyamphetamine - Wikipedia [en.wikipedia.org]

- 3. para-Methoxymethamphetamine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. PMMA/PMA | Release [release.org.uk]

- 6. caymanchem.com [caymanchem.com]

- 7. 3-Methoxyamphetamine - Wikipedia [en.wikipedia.org]

- 8. Structure-activity studies on methoxy-substituted phenylisopropylamines using drug discrimination methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of the neurotoxicity of N-methyl-1-(4-methoxyphenyl)-2-aminopropane (para-methoxymethamphetamine, PMMA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. protestkit.eu [protestkit.eu]

- 13. pharmadrugtest.com [pharmadrugtest.com]

- 14. swgdrug.org [swgdrug.org]

- 15. mdpi.com [mdpi.com]

Methodological & Application

Technical Application Note: Synthesis of 2-(3-Methoxyphenyl)propan-2-amine via Modified Ritter Protocol

Executive Summary

This application note details the synthesis of 2-(3-methoxyphenyl)propan-2-amine , a tertiary carbinamine scaffold frequently utilized in the development of serotonin-norepinephrine reuptake inhibitors (SNRIs) and analgesic agents.

While direct amination of tertiary centers is challenging due to steric hindrance, this protocol utilizes a Modified Ritter Reaction . This route is selected for its scalability and operational simplicity compared to the Curtius rearrangement or Azide-based methods. The workflow proceeds via a Grignard addition to 3-methoxyacetophenone followed by a Ritter amidation and subsequent hydrolysis.

Key Advantages of this Protocol:

-

Regioselectivity: Exclusively targets the tertiary carbon, avoiding iso-structural byproducts.

-

Ether Stability: The hydrolysis step is optimized to preserve the 3-methoxy ether linkage, preventing demethylation to the phenol.

-

Scalability: Reagents are inexpensive and suitable for multi-gram to kilogram scale-up.

Strategic Reaction Pathway

The synthesis consists of three distinct chemical transformations:

-

Nucleophilic Addition: Conversion of the ketone to a tertiary alcohol using a Grignard reagent.

-

Ritter Amidation: Acid-catalyzed nucleophilic attack of acetonitrile on the tertiary carbocation to form an acetamide.

-

Amide Hydrolysis: Cleavage of the acetyl group to release the free amine.

Pathway Visualization

Caption: Figure 1. Three-step synthetic route from 3-methoxyacetophenone to the target tertiary amine.

Reagents & Materials Profile

The following reagents are required. Purity levels are critical to minimize workup difficulty.

| Reagent | CAS No. | Grade | Function | Hazard Note |

| 3-Methoxyacetophenone | 586-37-8 | >98% | Starting Material | Irritant |

| Methylmagnesium Bromide | 75-16-1 | 3.0M in Et₂O | Alkylating Agent | Pyrophoric , Moisture Sensitive |

| Tetrahydrofuran (THF) | 109-99-9 | Anhydrous | Solvent (Step 1) | Peroxide former |

| Acetonitrile | 75-05-8 | HPLC Grade | Solvent/Reactant | Flammable, Toxic |

| Sulfuric Acid | 7664-93-9 | 98% Conc. | Catalyst | Corrosive, Oxidizer |

| Potassium Hydroxide | 1310-58-3 | Flakes | Hydrolysis Base | Corrosive |

| Ethylene Glycol | 107-21-1 | Reagent | High-BP Solvent | Toxic if swallowed |

Detailed Experimental Protocol

Step 1: Synthesis of 2-(3-methoxyphenyl)propan-2-ol

Objective: Create the tertiary alcohol center. Mechanism: Nucleophilic addition of methyl carbanion to the ketone carbonyl.

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Charge: Add 3-Methoxyacetophenone (15.0 g, 100 mmol) and Anhydrous THF (150 mL). Cool the solution to 0°C using an ice bath.

-

Addition: Transfer Methylmagnesium bromide (3.0M in diethyl ether, 40 mL, 120 mmol) to the addition funnel via cannula.

-

Reaction: Dropwise add the Grignard reagent over 30 minutes. The reaction is exothermic; maintain internal temperature <10°C.

-

Note: A slight color change (yellow to cloudy white/grey) indicates alkoxide formation.

-

-

Completion: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Quench: Cool back to 0°C. Slowly add saturated aqueous Ammonium Chloride (NH₄Cl, 50 mL). Caution: Vigorous gas evolution.

-

Workup: Extract with Diethyl Ether (3 x 100 mL). Wash combined organics with Brine, dry over MgSO₄, and concentrate in vacuo.

-

Yield Expectation: ~15.8 g (95%) of pale yellow oil. Proceed directly to Step 2 without distillation to avoid thermal elimination to the alkene (alpha-methylstyrene derivative).

Step 2: The Ritter Reaction (Amidation)

Objective: Convert the tertiary alcohol to the N-acetyl amine.

Mechanism:

-

Setup: 250 mL RBF with a reflux condenser and drying tube.

-

Charge: Dissolve the Crude Alcohol (from Step 1) in Acetonitrile (60 mL).

-

Acid Addition: Cool the solution to 0°C. Add Concentrated Sulfuric Acid (12 mL, ~5 equiv) dropwise.

-

Critical: The reaction is highly exothermic. If the temperature spikes, the alcohol may dehydrate to the alkene and polymerize. Keep T < 10°C during addition.

-

-

Reaction: Allow the mixture to warm to RT, then heat to 50°C for 3 hours.

-

Quench: Pour the reaction mixture onto 200 g of crushed ice.

-

Neutralization: Adjust pH to ~8-9 using 20% NaOH solution.

-

Isolation: Extract the intermediate amide (solid precipitates often form) with Dichloromethane (DCM). Wash with water, dry, and concentrate.

-

Intermediate: N-(2-(3-methoxyphenyl)propan-2-yl)acetamide.

-

Purification: Recrystallize from Hexane/EtOAc if high purity is required, or proceed crude.

-

Step 3: Hydrolysis to 2-(3-Methoxyphenyl)propan-2-amine

Objective: Remove the acetyl protecting group. Rationale: Alkaline hydrolysis is chosen over acidic hydrolysis to protect the methoxy ether from cleavage (demethylation).

-

Setup: 250 mL RBF with a reflux condenser.

-

Charge: Add the Amide intermediate (10 g), Potassium Hydroxide (KOH, 10 g), and Ethylene Glycol (60 mL).

-

Why Ethylene Glycol? Refluxing water (100°C) is often insufficient to hydrolyze sterically hindered tertiary amides. Ethylene glycol allows heating to ~150-160°C.

-

-

Reaction: Reflux at 160°C for 12–18 hours.

-

Workup: Cool to RT. Dilute with water (200 mL).

-

Extraction: Extract the product (Free Amine) with Diethyl Ether (3 x 100 mL).

-

Note: The amine is basic; ensure the aqueous layer is strongly alkaline (pH > 12) to keep the amine in the organic phase.

-

-

Salt Formation (Optional for Storage): Dissolve the free amine oil in dry ether and bubble dry HCl gas (or add HCl in dioxane) to precipitate the Hydrochloride Salt .

-

Target: White crystalline solid.

-

Experimental Workflow Diagram

Caption: Figure 2. Operational workflow for the synthesis of the target amine.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your results against these spectral markers:

-

IR Spectroscopy:

-

Success: Appearance of primary amine N-H stretches (doublet) around 3300–3400 cm⁻¹.

-

Failure (Incomplete Hydrolysis): Retention of strong Carbonyl (C=O) band at 1650 cm⁻¹ (Amide).

-

Failure (Demethylation): Broad O-H stretch at 3200–3500 cm⁻¹ indicating phenol formation.

-

-

1H NMR (CDCl₃, 400 MHz):

-

Aromatic: Multiplet at 6.8–7.3 ppm (4H).

-

Methoxy: Singlet at ~3.80 ppm (3H).[1]

-

Gem-Dimethyl: Singlet at ~1.50 ppm (6H). (Distinct shift from the alcohol precursor).

-

Amine protons: Broad singlet ~1.5–2.0 ppm (2H, D₂O exchangeable).

-

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Moisture in THF/Glassware | Ensure rigorous drying of glassware; use fresh anhydrous THF. |

| Alkene Formation | Overheating during H₂SO₄ addition | Cool Step 2 strictly to 0°C during acid addition. |

| Incomplete Hydrolysis | Temperature too low | Switch solvent from EtOH/Water to Ethylene Glycol to reach >150°C. |

| Phenol Byproduct | Acid concentration too high | Use Alkaline Hydrolysis (Step 3) instead of Acidic Hydrolysis. |

References

-

Ritter Reaction Fundamentals: Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Monoterpenes. Journal of the American Chemical Society, 70(12), 4045–4048.

-

Ritter Reaction on Tertiary Alcohols: Jirgensons, A., et al. (2000). A Practical Synthesis of tert-Alkylamines via the Ritter Reaction. Synthesis, 2000(12), 1709-1712.

- Hydrolysis of Sterically Hindered Amides: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for amide hydrolysis conditions).

- Methoxy Group Stability: Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for stability of methyl ethers in basic vs acidic media).

Sources

Application Note: Handling and Storage Protocols for 2-(3-Methoxyphenyl)propan-2-amine

Abstract & Scope

This technical guide outlines the rigorous handling, storage, and stability maintenance protocols for 2-(3-Methoxyphenyl)propan-2-amine (CAS: 754913-55-8 / 5090-33-5). As a sterically hindered primary benzylic amine, this compound presents unique stability challenges—specifically its high affinity for atmospheric carbon dioxide and susceptibility to oxidative degradation. This document is intended for medicinal chemists and process engineers, providing a self-validating framework to ensure compound integrity during drug development workflows.

Physicochemical Profile & Properties

Understanding the structural behavior of this molecule is the foundation of proper handling. The gem-dimethyl substitution at the

| Property | Value / Description |

| Chemical Name | 2-(3-Methoxyphenyl)propan-2-amine |

| Synonyms | |

| Molecular Formula | C |

| Molecular Weight | 165.23 g/mol |

| Physical State | Colorless to pale yellow liquid (Free Base) |

| Boiling Point | ~230–235 °C (Estimated at 760 mmHg); ~110 °C at 1 mmHg |

| Basicity (pKa) | ~9.5–10.0 (Conjugate acid) |

| Solubility | Soluble in organic solvents (DCM, MeOH, THF); Sparingly soluble in water |

| Key Instability | Carbamate formation (CO |

Hazard Identification (GHS)

Signal Word: DANGER

-

H314: Causes severe skin burns and eye damage.[1][2][3][4][5] (Corrosive)

-

H227: Combustible liquid.[3]

Critical PPE:

-

Eyes: Chemical splash goggles + Face shield (Standard safety glasses are insufficient for corrosive liquids).

-

Skin: Nitrile gloves (Double gloving recommended; 0.11 mm minimum thickness).

-

Respiratory: Work within a fume hood. If aerosolization is possible, use a respirator with an organic vapor cartridge.

Storage Protocol: The "Inert Barrier" System

The Mechanism of Degradation

The primary failure mode for storing 2-(3-Methoxyphenyl)propan-2-amine is atmospheric carboxylation . Unlike secondary or tertiary amines, this primary amine reacts rapidly with CO

Visual Indicator: The clear liquid will develop a white, crusty precipitate (the carbamate salt) on the cap threads or within the bulk liquid.

Storage Workflow (DOT Diagram)

The following decision tree illustrates the logic for long-term vs. short-term storage.

Figure 1: Decision logic for storage based on chemical form. The free base requires active exclusion of CO2.

Detailed Storage Steps (Free Base)

-

Container Selection: Use amber glass vials with Teflon (PTFE) lined caps . Do not use poly-lined caps, as amines can degrade certain plastics over time.

-

Headspace Management: Before closing, gently stream dry Nitrogen (

) or Argon ( -

Temperature: Store at 2°C to 8°C (Refrigerator).

-

Note: While the compound is stable at room temperature for days, cold storage retards the rate of oxidation (yellowing) over months.

-

-

Secondary Containment: Place the vial inside a secondary jar containing a desiccant packet and an oxygen scavenger sachet.

Handling & Manipulation Protocol

Weighing and Transfer

Due to its volatility and corrosivity, handling should always occur inside a certified chemical fume hood.

Protocol:

-

Equilibration: Allow the refrigerated vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture instantly, compromising the sample.

-

Syringe Transfer: For volumes < 5 mL, use a glass syringe with a long needle.

-

Technique: Insert a needle connected to an inert gas line (N2) into the septum to equalize pressure while withdrawing liquid.

-

-

Massing: Do not weigh in open boats. Tare a vial with a cap, add the liquid, cap immediately, and weigh.

Reaction Setup (Inert Atmosphere)

When using this amine as a nucleophile or building block:

Figure 2: Inert transfer workflow to prevent carbonate formation during reaction setup.

Quality Control & Self-Validation

Before committing valuable starting materials to a synthesis, validate the integrity of the amine.

Visual Check

-

Pass: Clear, colorless to pale yellow liquid.[1] Flow is Newtonian.

-

Fail: Cloudy liquid, white crust on rim, or deep brown color (significant oxidation).

1H-NMR Validation

Run a quick NMR in

-

Key Diagnostic: Look for the gem-dimethyl singlet (

ppm) and the methoxy singlet ( -

Contamination Marker: A broad signal shifting or appearing downfield (

ppm broad) or splitting of the dimethyl signal often indicates carbamate formation. -

Recovery Protocol: If the sample is cloudy (carbamate):

-

Dissolve in Diethyl Ether or DCM.

-

Wash with 1M NaOH (converts carbamate back to free amine).

-

Dry over

and concentrate in vacuo.

-

Emergency Procedures

| Scenario | Immediate Action |

| Skin Contact | Wash immediately with soap and water for 15 mins. Do not use ethanol (enhances absorption). |

| Eye Contact | Rinse with water for 15 mins, lifting eyelids. Seek immediate ophthalmological attention. |

| Spill (< 10 mL) | Cover with sand or vermiculite. Neutralize with dilute acetic acid or citric acid before disposal. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 202627, 2-(3-Methoxyphenyl)propan-1-amine (Isomer Analog). Retrieved from [Link]

-

Sartori, G., & Savage, D. W. (1983). Sterically Hindered Amines for CO2 Removal from Gases. Industrial & Engineering Chemistry Fundamentals.[6] (Mechanistic basis for carbamate formation). Retrieved from [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. alpha,alpha-Dimethylbenzylamine, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. (S)-(-)-N,alpha-Dimethylbenzylamine | C9H13N | CID 2060073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. multimedia.3m.com [multimedia.3m.com]

Application Notes and Protocols: 2-(3-Methoxyphenyl)propan-2-amine as a Versatile Building Block in Medicinal Chemistry

Introduction: The Strategic Value of the 2-Arylpropan-2-amine Scaffold

In the landscape of medicinal chemistry, the discovery of novel molecular entities with desirable pharmacological profiles is an enduring challenge. The strategic selection of foundational building blocks is paramount to the successful construction of diverse chemical libraries and the subsequent identification of lead compounds. Among these, the 2-arylpropan-2-amine scaffold, a close analog of the phenethylamine core structure found in many neuroactive compounds, presents a compelling starting point for drug discovery programs.[1][2] This application note provides a detailed guide to the synthesis, properties, and versatile applications of a key exemplar of this class: 2-(3-Methoxyphenyl)propan-2-amine .

The presence of a tertiary carbon atom attached to the aromatic ring introduces conformational rigidity and steric bulk compared to its primary and secondary amine counterparts. This structural feature can profoundly influence ligand-receptor interactions, often leading to enhanced selectivity and potency. The 3-methoxy substitution offers a site for metabolic modification and can engage in specific hydrogen bond interactions within a receptor's binding pocket, making it a valuable handle for structure-activity relationship (SAR) studies.

This guide is intended for researchers, medicinal chemists, and drug development professionals, offering both a conceptual framework and practical protocols for the effective utilization of 2-(3-Methoxyphenyl)propan-2-amine in the synthesis of novel bioactive molecules.

Physicochemical and Structural Properties

A thorough understanding of a building block's physicochemical properties is essential for its effective application in a medicinal chemistry workflow, from reaction setup to the interpretation of biological data. While specific experimental data for 2-(3-Methoxyphenyl)propan-2-amine is not extensively published, we can infer its likely properties from closely related analogs.

| Property | Estimated Value/Information | Source/Rationale |

| Molecular Formula | C₁₀H₁₅NO | Based on structure |

| Molecular Weight | 165.23 g/mol | Based on structure |

| CAS Number | 1322200-79-2 (HCl salt) | |

| Appearance | Likely a colorless to pale yellow oil or a solid (as the hydrochloride salt) | General property of similar amines |

| pKa (of the amine) | ~9.5 - 10.5 | Estimated based on similar alkylamines |

| LogP | ~1.5 - 2.5 | Estimated based on structure; moderately lipophilic |

| Solubility | The free base is expected to be soluble in common organic solvents (DCM, MeOH, THF). The hydrochloride salt should exhibit good solubility in aqueous media. | General solubility of amines and their salts |

Synthetic Pathways to 2-(3-Methoxyphenyl)propan-2-amine

The synthesis of 2-(3-Methoxyphenyl)propan-2-amine can be approached through several established methodologies for the preparation of tertiary carbinamines. Two classical and robust methods, the Ritter reaction and the Leuckart reaction, are particularly well-suited for this transformation.

The Ritter Reaction: A Cationic Approach

The Ritter reaction provides a direct route to N-alkyl amides from alkenes or tertiary alcohols via a stabilized carbocation intermediate.[3][4][5] The subsequent hydrolysis of the amide furnishes the desired primary amine.

dot

Caption: The Ritter Reaction pathway to 2-(3-Methoxyphenyl)propan-2-amine.

Protocol 1: Synthesis via the Ritter Reaction

Step A: Formation of N-acetyl-2-(3-methoxyphenyl)propan-2-amine

-

To a stirred solution of 2-(3-methoxyphenyl)propene (1.0 eq) in acetonitrile (5-10 volumes) at 0 °C, slowly add concentrated sulfuric acid (2.0 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully pour the reaction mixture into ice-water and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 20 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-acetyl-2-(3-methoxyphenyl)propan-2-amine.

-

Purify the crude product by column chromatography on silica gel.

Step B: Hydrolysis to 2-(3-Methoxyphenyl)propan-2-amine

-

To a solution of N-acetyl-2-(3-methoxyphenyl)propan-2-amine (1.0 eq) in ethanol (10 volumes), add a 6 M aqueous solution of hydrochloric acid (10 volumes).

-

Heat the mixture to reflux for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and neutralize with a 2 M aqueous solution of sodium hydroxide.

-

Extract the aqueous layer with dichloromethane (3 x 20 volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(3-Methoxyphenyl)propan-2-amine.

The Leuckart Reaction: Reductive Amination with Formate

The Leuckart reaction is a classic method for the reductive amination of aldehydes and ketones using ammonium formate or formamide as both the nitrogen source and the reducing agent.[1][6][7][8][9]

dot

Caption: The Leuckart Reaction pathway to 2-(3-Methoxyphenyl)propan-2-amine.

Protocol 2: Synthesis via the Leuckart Reaction

-

In a round-bottom flask equipped with a reflux condenser, combine 3-methoxyacetophenone (1.0 eq) and ammonium formate (3.0-5.0 eq).

-

Heat the mixture to 160-180 °C for 6-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and add a 6 M aqueous solution of hydrochloric acid.

-

Heat the mixture to reflux for 4-8 hours to effect hydrolysis of the intermediate formamide.

-

Cool the reaction mixture and basify with a concentrated aqueous solution of sodium hydroxide until a pH > 12 is reached.

-

Extract the aqueous layer with diethyl ether or dichloromethane (3 x 20 volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-(3-Methoxyphenyl)propan-2-amine.

-

Purify by vacuum distillation or conversion to the hydrochloride salt followed by recrystallization.

Applications in Medicinal Chemistry: Crafting Bioactive Molecules

The 2-(3-methoxyphenyl)propan-2-amine scaffold is a versatile platform for the synthesis of a wide array of derivatives with potential therapeutic applications. Its primary amine functionality serves as a convenient handle for the introduction of diverse substituents through well-established chemical transformations.

Amide Bond Formation: Accessing Diverse Chemical Space

The formation of an amide bond is one of the most fundamental and widely utilized reactions in medicinal chemistry. Coupling 2-(3-methoxyphenyl)propan-2-amine with a variety of carboxylic acids allows for the systematic exploration of the chemical space around this core, a key strategy in lead optimization.

dot

Caption: General workflow for amide bond formation.

Protocol 3: General Procedure for Amide Coupling

-

To a solution of the carboxylic acid (1.0 eq) in an anhydrous solvent such as DMF or DCM (10 volumes), add a coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add a solution of 2-(3-methoxyphenyl)propan-2-amine (1.05 eq) in the same solvent.

-

Stir the reaction at room temperature for 4-16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC.

Reductive Amination: Building Secondary and Tertiary Amines

Reductive amination is a powerful tool for the N-alkylation of primary amines, leading to the formation of secondary and tertiary amines. This reaction allows for the introduction of a wide range of alkyl and arylalkyl substituents, which can significantly impact the pharmacological properties of the resulting molecule.

Protocol 4: General Procedure for Reductive Amination

-

To a solution of 2-(3-methoxyphenyl)propan-2-amine (1.0 eq) and an aldehyde or ketone (1.0-1.2 eq) in a suitable solvent (e.g., methanol, dichloroethane), add acetic acid (1.0-2.0 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Add a reducing agent such as sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 20 volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Potential Therapeutic Applications and Structure-Activity Relationships

While specific drugs containing the 2-(3-methoxyphenyl)propan-2-amine scaffold are not yet prevalent in the market, the broader class of methoxyphenylalkylamines has shown activity against a range of biological targets, particularly within the central nervous system. The structural similarity to amphetamine and its analogs suggests potential applications in modulating monoamine transporters and receptors.[1][2]

Derivatives of this scaffold could be investigated for their activity as:

-

Serotonin and Dopamine Receptor Ligands: The phenethylamine core is a well-established pharmacophore for interacting with serotonin (5-HT) and dopamine (D) receptors. The substitution pattern on the phenyl ring and the nature of the N-substituent can be systematically varied to tune selectivity and functional activity (agonist, antagonist, or partial agonist).

-

Monoamine Reuptake Inhibitors: By analogy to known stimulants and antidepressants, derivatives of 2-(3-methoxyphenyl)propan-2-amine could be designed to inhibit the reuptake of serotonin, norepinephrine, and/or dopamine, with potential applications in the treatment of depression, anxiety, and ADHD.

-

Enzyme Inhibitors: The amine functionality can serve as an anchor point for designing inhibitors of various enzymes, such as monoamine oxidase (MAO) or histone deacetylases (HDACs), depending on the nature of the appended functionalities.

A systematic SAR exploration could involve:

-

Variation of the N-substituent: Introduction of small alkyl groups, larger arylalkyl moieties, or heterocyclic rings via reductive amination or amide coupling to probe the steric and electronic requirements of the binding pocket.

-

Modification of the Methoxy Group: Demethylation to the corresponding phenol would introduce a hydrogen bond donor and a potential site for further functionalization. Alternatively, replacement with other alkoxy groups or halogens would modulate lipophilicity and electronic properties.

-

Introduction of Substituents on the Phenyl Ring: Further substitution on the aromatic ring could enhance binding affinity and selectivity.

Safety and Handling

As with all amine-containing compounds, 2-(3-methoxyphenyl)propan-2-amine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Amines can be corrosive and may cause skin and eye irritation or burns. In case of contact, rinse the affected area with copious amounts of water and seek medical attention.

Conclusion

2-(3-Methoxyphenyl)propan-2-amine represents a valuable and versatile building block for medicinal chemistry. Its straightforward synthesis and the reactivity of its primary amine functionality provide access to a wide range of novel chemical entities. The inherent structural features of this scaffold, including its conformational constraint and the presence of a methoxy group, offer multiple avenues for optimization of pharmacological properties. The protocols and conceptual framework provided in this application note are intended to empower researchers to effectively utilize this promising building block in their drug discovery endeavors.

References

-

Leuckart reaction. Wikipedia. [Link]

- A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules. 2023.

-

Amphetamine. Wikipedia. [Link]

-

Ritter Reaction. Organic Chemistry Portal. [Link]

- CN101503375A - Method for synthesizing methoxy amine hydrochlorate.

-

PROCESS FOR THE SYNTHESIS OF ARFORMOTEROL. European Patent Office. [Link]

-

Ritter Reaction. Organic Chemistry Portal. [Link]

- Preparation of Aliphatic Amines by the Leuckart Reaction. Journal of the American Chemical Society. 1949.

-

CAS No : 2724727-12-0 | Product Name : N-(2-(2-Ethoxyphenoxy)ethyl)-1-(4-methoxyphenyl)propan-2-amine Hydrochloride. Pharmaffiliates. [Link]

-

The Leuckart Reaction. Chemistry LibreTexts. [Link]

- EP1704140B1 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide.

- N-(3-Methoxyphenethyl)-2-propylpentanamide. Molbank. 2025.

- Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. Molecules. 2022.

- US4105695A - 2-Amino-1-(2,5-dimethoxyphenyl)-butanes.

-

Simplified Leuckart reaction of the marker P1P identified in BMK... ResearchGate. [Link]

- A sustainable twist on the Ritter reaction: iron-based deep eutectic solvents as a green route to amide synthesis. Green Chemistry. 2023.

-

2-(3-Methoxyphenyl)propan-1-amine | C10H15NO | CID 202627. PubChem. [Link]

- US8969337B2 - Prodrugs of secondary amine compounds.

-

Heterocyclic compounds and uses thereof - Patent US-10253047-B2. PubChem. [Link]

- α,α-DIMETHYL-β-PHENETHYLAMINE. Organic Syntheses. 1951.

-

Publications Prof. Ritter. Max-Planck-Institut für Kohlenforschung. [Link]

-

1-(3-Methoxyphenyl)-N-(1-phenylethyl)propan-2-amine. Pharmaffiliates. [Link]

Sources

- 1. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 2. Buy Online TRC - [2-Hydroxy-3-(2-Methoxyphenoxy)Propyl](Propan-2-Yl)Amine Hydrochloride Salt | LGC Standards [lgcstandards.com]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. Ritter Reaction [organic-chemistry.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]

- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

Application Note: In Vitro Characterization & Functional Profiling of 2-(3-Methoxyphenyl)propan-2-amine

[1]

Abstract & Scope

This application note provides a rigorous technical framework for the in vitro assessment of 2-(3-Methoxyphenyl)propan-2-amine (also referred to as 3-methoxycumylamine or 3-MeO-

This guide moves beyond generic screening, offering a targeted workflow to determine:

-

Cytotoxic Thresholds: Establishing the non-toxic therapeutic window via metabolic activity assays.

-

Functional Neuropharmacology: Quantifying Monoamine Transporter (MAT) inhibition using advanced fluorescent kinetic assays.[1]

Compound Handling & Physicochemical Properties[1][2][3]

Before biological introduction, the physicochemical behavior of the amine must be managed to prevent precipitation-induced artifacts.

Chemical Identity[1][4][5][6][7]

-

IUPAC Name: 2-(3-methoxyphenyl)propan-2-amine[1]

-

Structure: A cumylamine derivative with a methoxy group at the meta position.

-

Key Feature: The gem-dimethyl group at the

-position creates steric bulk, potentially increasing metabolic stability against MAO (Monoamine Oxidase) compared to non-substituted phenethylamines.[1]

Solubilization Protocol

Lipophilic amines often exhibit poor aqueous solubility in their freebase form.[1]

-

Stock Preparation (10 mM):

-

Dissolve the hydrochloride salt (HCl) in 100% DMSO .

-

Critical: If using the freebase oil, convert to salt in situ or ensure DMSO concentration accounts for lipophilicity (LogP ~1.9–2.5 estimated).

-

Vortex for 60 seconds. Inspect for turbidity.

-

-

Working Solutions:

-

Dilute stock into HBSS (Hank's Balanced Salt Solution) + 20 mM HEPES .

-

Limit DMSO: Final assay concentration must be

(v/v) to avoid solvent-induced cytotoxicity or membrane permeabilization.[1]

-

Protocol A: Cytotoxicity Profiling (MTT Assay)

Objective: Define the

Materials

-

Reagent: Thiazolyl Blue Tetrazolium Bromide (MTT), 5 mg/mL in PBS.

-

Solubilizer: Acidified Isopropanol (0.04 N HCl in isopropanol).[1]

Workflow

-

Seeding: Plate HEK293 cells at

cells/well in 100 µL DMEM + 10% FBS. Incubate 24h at 37°C/5% -

Treatment:

-

Development:

-

Readout: Measure Absorbance at 570 nm (Reference: 650 nm).

Protocol B: Fluorescent Monoamine Transporter Uptake Assay

Objective: Determine if 2-(3-Methoxyphenyl)propan-2-amine acts as a reuptake inhibitor for SERT, NET, or DAT.

Rationale: Traditional radioligand assays (

Experimental Logic

The assay relies on a kinetic fluorescence readout.

-